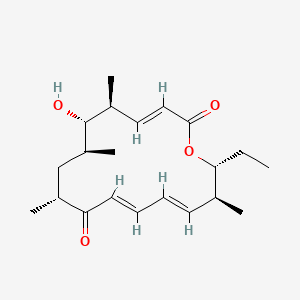

Protomycinolide IV

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Protomycinolide IV is a macrolide.

Análisis De Reacciones Químicas

Enzymatic Hydroxylation and Epoxidation

In the biosynthesis of mycinamicins, protomycinolide IV undergoes sequential oxidative modifications catalyzed by cytochrome P450 enzymes:

MycG exhibits substrate-dependent regioselectivity , converting mycinamicin IV into either mycinamicin I (epoxide) or mycinamicin V (hydroxyl), with subsequent epoxidation terminating the pathway .

Chemical Glycosylation

This compound serves as an aglycone precursor for desosamine attachment at C5:

-

Glycosyl donor : C2-acetoxy-protected desosamine fluoride.

-

Conditions : BF₃·Et₂O in CH₂Cl₂, yielding β-anomer (39% isolated).

This step is critical for conferring antibacterial activity in mycinamicin derivatives .

Macrocyclization Strategies

Transesterification under neutral conditions enables efficient lactonization:

Acid-Catalyzed Cyclization

Ketene dithioacetal intermediates undergo stereoselective cyclization in the presence of Brønsted acids:

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack.

-

Outcome : Establishes C8 stereochemistry with >95% enantiomeric excess .

Oxidative Modifications

Wacker oxidation converts terminal alkenes to methyl ketones:

-

Substrate : 1,3-Enyne-5-ol derivatives.

-

Conditions : PdCl₂/CuCl in H₂O/THF.

-

Application : Key step in synthetic routes to mycinolide IV analogs .

Thermodynamic Equilibration

δ-Lactone intermediates (e.g., 16 ) undergo acid-mediated ring-opening/closure to favor the thermodynamically stable C8-(R) configuration:

Biological Activity and Derivatives

This compound derivatives exhibit structure-activity relationships :

Propiedades

Fórmula molecular |

C21H32O4 |

|---|---|

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-16-ethyl-6-hydroxy-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C21H32O4/c1-6-19-14(2)9-7-8-10-18(22)16(4)13-17(5)21(24)15(3)11-12-20(23)25-19/h7-12,14-17,19,21,24H,6,13H2,1-5H3/b9-7+,10-8+,12-11+/t14-,15-,16+,17-,19+,21+/m0/s1 |

Clave InChI |

OKKXFUWPZCKUST-BLBACJNTSA-N |

SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C |

SMILES isomérico |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O)C)C)C |

SMILES canónico |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C |

Sinónimos |

protomycinolide IV |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.